molecular formula C11H11NO3 B12330791 7-Methoxy-4-methyl-1H-indole-2-carboxylic acid

7-Methoxy-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12330791
M. Wt: 205.21 g/mol
InChI Key: HDXAJXGQTJFYMK-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Pd-C

    Substitution: Br₂, HNO₃

Major Products:

Scientific Research Applications

7-Methoxy-4-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-Methoxy-4-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the indole ring. This structural variation can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7-methoxy-4-methyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-6-3-4-9(15-2)10-7(6)5-8(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)

InChI Key

HDXAJXGQTJFYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)OC)C(=O)O

Origin of Product

United States

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